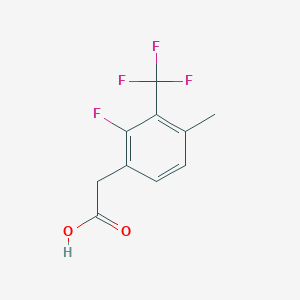![molecular formula C23H17ClN2OS B2535317 6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether CAS No. 339019-28-2](/img/structure/B2535317.png)
6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a pyrimidine ring substituted with phenyl and chlorophenyl groups, linked via a sulfanyl bridge to a methylphenyl ether moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.
Substitution Reactions: The introduction of the phenyl and chlorophenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Sulfanyl Bridge Formation: The sulfanyl bridge is introduced by reacting the chlorophenyl derivative with a thiol compound under mild conditions, often using a catalyst like triethylamine.
Etherification: The final step involves the etherification of the pyrimidine derivative with 4-methylphenol, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve:
Optimized Reaction Conditions: Precise control of temperature, pressure, and reaction time to maximize yield and minimize by-products.
Catalyst Recycling: Efficient use of catalysts and their recycling to reduce costs and environmental impact.
Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
化学反応の分析
Types of Reactions
6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitric acid, bromine.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
科学的研究の応用
6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Industrial Chemistry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are crucial in biological pathways.
Pathways Involved: It may inhibit or activate certain enzymes, leading to altered cellular processes. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 6-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether
- 6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether
- 6-[(4-Fluorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether
Uniqueness
6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-(4-methylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c1-16-7-11-19(12-8-16)27-21-15-22(28-20-13-9-18(24)10-14-20)26-23(25-21)17-5-3-2-4-6-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSQXAMMUMTVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)

![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)
![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)
![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)
![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)
![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)
